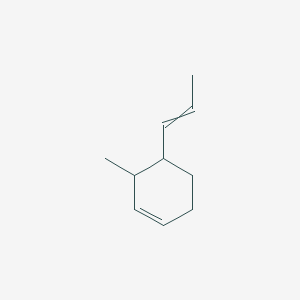

3-Methyl-4-(prop-1-en-1-yl)cyclohex-1-ene

Description

Properties

CAS No. |

1611-25-2 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

3-methyl-4-prop-1-enylcyclohexene |

InChI |

InChI=1S/C10H16/c1-3-6-10-8-5-4-7-9(10)2/h3-4,6-7,9-10H,5,8H2,1-2H3 |

InChI Key |

JQFOHGSWUIXZTN-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC1CCC=CC1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Limonene can be synthesized through the cyclization of geranyl pyrophosphate, a natural precursor in the biosynthesis of terpenes . The reaction typically involves the use of acid catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrially, limonene is primarily extracted from citrus fruit peels through steam distillation or cold-press extraction methods. The peels are subjected to mechanical pressing or steam to release the essential oils, which are then collected and purified .

Chemical Reactions Analysis

Types of Reactions

Limonene undergoes various chemical reactions, including:

Oxidation: Limonene can be oxidized to produce compounds such as carveol, carvone, and limonene oxide.

Reduction: Hydrogenation of limonene yields p-menthane.

Substitution: Halogenation reactions can introduce halogen atoms into the limonene structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine under controlled conditions.

Major Products Formed

Oxidation: Carveol, carvone, limonene oxide.

p-Menthane.Substitution: Halogenated limonene derivatives.

Scientific Research Applications

Limonene has a wide range of applications in scientific research:

Chemistry: Used as a chiral starting material for the synthesis of various compounds.

Biology: Studied for its potential anti-cancer properties and its ability to modulate enzyme activity.

Medicine: Investigated for its anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of cleaning agents, solvents, and as a natural insect repellent.

Mechanism of Action

Limonene exerts its effects through various molecular targets and pathways:

Enzyme Modulation: Limonene can inhibit or activate enzymes involved in metabolic pathways.

Cell Signaling: It can modulate signaling pathways related to inflammation and oxidative stress.

Antioxidant Activity: Limonene scavenges free radicals, reducing oxidative damage in cells.

Comparison with Similar Compounds

Similar Compounds

α-Pinene: Another monoterpene with a similar structure but different odor and properties.

β-Pinene: Similar to α-pinene but with a different arrangement of atoms.

Myrcene: A monoterpene with a different structure but similar applications in fragrance and flavor.

Uniqueness

Limonene is unique due to its pleasant lemon-like odor and its widespread occurrence in citrus oils. Its versatility in chemical reactions and applications in various fields makes it a valuable compound in both research and industry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.